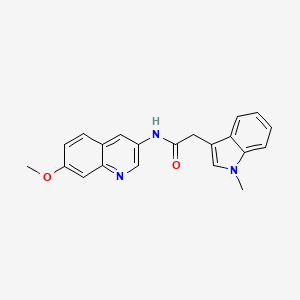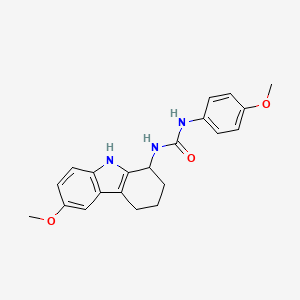![molecular formula C23H25N5O3 B14933654 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide](/img/structure/B14933654.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide is a complex organic compound that features both benzimidazole and imidazolidinone moieties Benzimidazole is a heterocyclic aromatic organic compound, while imidazolidinone is a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole moiety, which can be synthesized from o-phenylenediamine and an appropriate aldehyde under acidic conditions . The imidazolidinone ring can be formed through the reaction of an amine with a carbonyl compound, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazolidinone ring may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as omeprazole, thiabendazole, and nocodazole share the benzimidazole core structure and exhibit various biological activities.
Imidazolidinone Derivatives: Compounds like imidazolidinone itself and its derivatives are known for their applications in medicinal chemistry and materials science.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide is unique due to the combination of both benzimidazole and imidazolidinone moieties in a single molecule. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C23H25N5O3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C23H25N5O3/c29-21(24-14-12-20-25-17-8-4-5-9-18(17)26-20)11-10-19-22(30)28(23(31)27-19)15-13-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,24,29)(H,25,26)(H,27,31) |
InChI Key |
SFYRTNPGWRZZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorophenyl)-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14933571.png)
methanone](/img/structure/B14933573.png)


![2-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B14933597.png)

![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B14933608.png)
![5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide](/img/structure/B14933618.png)

![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14933630.png)
![3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B14933632.png)
![methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate](/img/structure/B14933640.png)
![N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B14933646.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B14933658.png)
